Zunsemetinib
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zunsemetinib involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to ensure high yield and purity.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups through substitution reactions. Common reagents used in these steps include halogenating agents, reducing agents, and protecting group reagents.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity level.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Zunsemetinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups in this compound can lead to the formation of ketones or aldehydes, while reduction of nitro groups can yield amines.
Scientific Research Applications
Zunsemetinib has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the MK2 signaling pathway and its role in various biochemical processes.
Biology: Investigated for its effects on cellular signaling and gene expression, particularly in immune cells.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmacological studies.
Mechanism of Action
Zunsemetinib exerts its effects by selectively inhibiting the MK2 pathway. This inhibition leads to the suppression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. The molecular targets of this compound include MK2, a key enzyme in the p38 MAPK signaling pathway, which is involved in the regulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
SB203580: Another p38 MAPK inhibitor, but less selective for MK2.
VX-702: A p38 MAPK inhibitor with broader kinase inhibition profile.
BIRB 796: A highly potent p38 MAPK inhibitor, but with different selectivity compared to zunsemetinib.
Uniqueness of this compound
This compound is unique due to its high selectivity for MK2, which allows for targeted inhibition of specific inflammatory pathways without affecting other kinases. This selectivity reduces the potential for off-target effects and enhances its therapeutic profile .
Properties
CAS No. |
1640282-42-3 |
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Molecular Formula |
C25H22ClF2N5O3 |
Molecular Weight |
513.9 g/mol |
IUPAC Name |
3-chloro-4-[(3,5-difluoropyridin-2-yl)methoxy]-1-[2-[2-(2-hydroxypropan-2-yl)pyrimidin-4-yl]-5-methylpyridin-4-yl]-6-methylpyridin-2-one |
InChI |
InChI=1S/C25H22ClF2N5O3/c1-13-10-30-18(17-5-6-29-24(32-17)25(3,4)35)9-20(13)33-14(2)7-21(22(26)23(33)34)36-12-19-16(28)8-15(27)11-31-19/h5-11,35H,12H2,1-4H3 |
InChI Key |
FQPQMJULRZINPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC(=NC=C2C)C3=NC(=NC=C3)C(C)(C)O)Cl)OCC4=C(C=C(C=N4)F)F |
Origin of Product |
United States |
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